Methysergide

Beschreibung

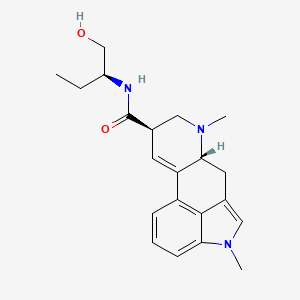

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJZHOPZRAFDTN-ZRGWGRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023307 | |

| Record name | Methysergide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/, Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/ | |

| Record name | METHYSERGIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Solid | |

CAS No. |

361-37-5 | |

| Record name | Methysergide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000361375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methysergide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYSERGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA9HY6Z98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYSERGIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

195 °C | |

| Record name | METHYSERGIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methysergide

Abstract: This document provides a comprehensive technical overview of the mechanism of action of methysergide, an ergot alkaloid derivative historically used for the prophylaxis of migraine and cluster headaches. It details the drug's complex pharmacokinetics, its multifaceted interactions with serotonin receptor subtypes, and the downstream signaling pathways it modulates. Special emphasis is placed on its role as a prodrug and the distinct pharmacological profile of its primary active metabolite, methylergometrine. This guide summarizes quantitative binding and functional data, outlines key experimental methodologies, and provides visual representations of critical pathways and processes to support advanced research and drug development.

Introduction

This compound is a semi-synthetic ergot alkaloid that was introduced in 1959 as a prophylactic treatment for severe migraine and cluster headaches.[1] While recognized for its high efficacy, its long-term use has been associated with serious, albeit uncommon, side effects such as retroperitoneal, pleuropulmonary, and cardiac valve fibrosis.[2] These safety concerns led to its withdrawal from markets in the United States and Canada.[3]

Pharmacologically, this compound is not a simple antagonist. It possesses a complex profile, acting as an antagonist at certain serotonin (5-hydroxytryptamine, 5-HT) receptors and a partial agonist at others.[2][3] Crucially, this compound is now understood to be a prodrug, with much of its therapeutic and toxic effects mediated by its potent, active metabolite, methylergometrine (also known as methylergonovine).[1][4] This guide dissects these complexities to provide a detailed understanding of its molecular mechanisms for an audience of researchers and drug development professionals.

Pharmacokinetics and Metabolism

The clinical activity of this compound is intrinsically linked to its metabolism. Following oral administration, this compound has a low bioavailability of approximately 13%, which is attributed to extensive first-pass metabolism in the liver.[5] The primary metabolic pathway is N-demethylation at the indole nitrogen, which converts this compound into its major active metabolite, methylergometrine.[1][5]

Plasma concentrations of methylergometrine are found to be about 10 times higher than those of the parent drug, and its elimination half-life is significantly longer.[5] This metabolic conversion is critical, as methylergometrine has a distinct and more potent pharmacological profile at key serotonin receptors, contributing significantly to both the therapeutic efficacy and the adverse effects of this compound administration.[1][4]

Core Mechanism of Action: Receptor Interactions

This compound and its metabolite interact with a wide range of serotonin receptors, as well as other monoaminergic receptors. Their actions are not uniform across these targets; they exhibit a mix of antagonist, partial agonist, and agonist activities.

Receptor Binding Affinity

This compound displays high affinity for several 5-HT receptor subtypes. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| 5-HT1A | Human | 7.51 | 30.9 | [6] |

| 5-HT1B | Rat | 7.5 | 31.6 | [7] |

| 5-HT1D | Human | 7.9 | 12.6 | [7] |

| 5-HT2A | Human | 8.8 | 1.6 | [7] |

| 5-HT2B | Human | 8.8 | 1.6 | [7] |

| 5-HT2C | Rat | 9.3 | 0.5 | [7] |

| 5-HT6 | Human | 6.80 | 158.5 | [6] |

| 5-HT7 | Human | 8.4 | 4.0 | [7] |

| α2A-Adrenergic | Human | 5.79 | 1631 | [7] |

| α2B-Adrenergic | Human | 5.66 | 2175 | [7] |

Table 1: Receptor Binding Affinity Profile of this compound. pKi values were sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and DrugCentral and converted to Ki (nM).

Functional Activity

Beyond binding, the functional consequence of receptor occupation is critical. This compound is primarily an antagonist at 5-HT2 receptor subtypes.[3] In contrast, its metabolite, methylergometrine, acts as a potent agonist at these same receptors, a crucial difference that underlies the drug's potential for inducing cardiac valvulopathy.[4]

| Compound | Receptor | Assay Type | Functional Response | Potency | Reference |

| This compound | 5-HT2B | Gq Calcium Flux | Antagonist | IC50 = 2.4 nM | [4] |

| Methylergonovine | 5-HT2B | Gq Calcium Flux | Agonist | EC50 = 31 nM | [4] |

| This compound | 5-HT1A | - | Partial Agonist | - | [3] |

| This compound | 5-HT1B/1D | - | Agonist | - | [5] |

Table 2: Functional Activity of this compound and its Metabolite Methylergonovine. EC50 (half-maximal effective concentration) measures agonist potency, while IC50 (half-maximal inhibitory concentration) measures antagonist potency.

Downstream Signaling Pathways

The functional effects of this compound and methylergometrine are mediated by their influence on distinct G-protein-coupled receptor (GPCR) signaling cascades.

5-HT2 Receptor Antagonism (Gq/11 Pathway)

5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) are coupled to Gq/11 proteins.[8] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking serotonin from binding and thus inhibiting this pathway. Conversely, its metabolite, methylergometrine, is an agonist and activates this cascade, which, upon chronic stimulation of 5-HT2B receptors on cardiac valve fibroblasts, is implicated in valvular heart disease.[4]

5-HT1 Receptor Partial Agonism (Gi/o Pathway)

5-HT1 receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D) are coupled to inhibitory Gi/o proteins.[6] Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), resulting in various downstream effects, including neuronal hyperpolarization. This compound acts as a partial agonist at 5-HT1A receptors and an agonist at 5-HT1B/1D receptors, thus activating this inhibitory pathway.[3][5] The agonism at 5-HT1B/1D receptors on cranial blood vessels is thought to contribute to its anti-migraine effect through vasoconstriction.

Pharmacological Basis of Therapeutic and Adverse Effects

The complex receptor pharmacology of this compound and its metabolite explains both its clinical utility and its potential for harm.

-

Anti-Migraine Effect: The therapeutic benefit in migraine prophylaxis is believed to arise from multiple mechanisms. Agonism at 5-HT1B/1D receptors on cranial blood vessels leads to vasoconstriction, counteracting the vasodilation phase of a migraine.[5] Additionally, antagonism of 5-HT2B receptors may also contribute to the antimigraine activity.[3]

-

Adverse Effects (Fibrosis): The serious adverse effect of cardiac valvulopathy is a direct consequence of this compound's metabolism. The metabolite, methylergometrine, is a potent 5-HT2B receptor agonist.[4] Chronic activation of 5-HT2B receptors expressed on cardiac valve interstitial cells stimulates mitogenesis and extracellular matrix production, leading to fibrotic thickening of the heart valves.[4]

Experimental Protocols

The quantitative data presented in this guide are generated through standardized pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[9]

Methodology:

-

Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor protein. Protein concentration is quantified via a method like the BCA assay.[10]

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[11]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free, unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[10][12]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percent inhibition of radioligand binding versus the concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Cell-Based Assay (Calcium Mobilization)

This assay is used to measure the functional activity of compounds at Gq-coupled receptors, such as the 5-HT2 family. It quantifies changes in intracellular calcium concentration following receptor activation.[3]

Methodology:

-

Cell Culture: A cell line (e.g., HEK293) stably or transiently expressing the target receptor (e.g., 5-HT2B) is cultured in multi-well plates.[13]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytoplasm.[14]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The test compound is added to the wells, and fluorescence is monitored in real-time.

-

Signal Detection: For an agonist (like methylergonovine), addition will trigger an increase in intracellular calcium, causing a sharp increase in fluorescence. For an antagonist (like this compound), cells are pre-incubated with it before adding a known agonist; the antagonist's effect is measured by its ability to block the agonist-induced fluorescence increase.[3]

-

Data Analysis: The change in fluorescence intensity is plotted against compound concentration to generate a dose-response curve, from which an EC50 (for agonists) or IC50 (for antagonists) can be calculated.[14]

Conclusion

The mechanism of action of this compound is far more complex than that of a simple serotonin antagonist. It is a prodrug that is converted to the more abundant and pharmacologically active metabolite, methylergometrine. The parent drug and its metabolite possess a mixed and distinct pharmacological profile, exhibiting antagonism, partial agonism, and full agonism at various serotonin receptors. This complex pharmacology is responsible for both its potent anti-migraine efficacy, driven by 5-HT1B/1D agonism and 5-HT2B antagonism, and its significant risk of fibrosis, driven by the potent 5-HT2B agonism of its metabolite. A thorough understanding of these multifaceted mechanisms is essential for the development of safer and more effective therapeutics for migraine and related disorders.

References

- 1. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Methysergide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide, a semi-synthetic ergot alkaloid, has a rich and complex history in the pharmacological landscape. Once a frontline prophylactic treatment for migraine and cluster headaches, its use has been curtailed by safety concerns, yet it remains a valuable tool for research into the serotonergic system. This technical guide provides an in-depth exploration of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding profile, pharmacokinetics, and the experimental methodologies used to elucidate these characteristics. Particular emphasis is placed on its role as a prodrug and the distinct pharmacological profile of its active metabolite, methylergometrine. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic pathways and the development of novel therapeutics.

Introduction

This compound was first introduced for the prevention of migraine in 1959.[1] It is a derivative of lysergic acid and shares structural similarities with other ergot alkaloids.[2] While effective in reducing the frequency and severity of vascular headaches, its clinical application has been significantly limited due to the risk of serious side effects, most notably retroperitoneal, pleuropulmonary, and cardiac valvular fibrosis with long-term use.[3][4] Consequently, it has been withdrawn from the market in the United States and Canada.[1] Despite its diminished clinical role, this compound's complex pharmacology, particularly its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, continues to be of significant interest to the scientific community.

A pivotal aspect of this compound's pharmacology is its in vivo conversion to methylergometrine (also known as methylergonovine).[5] This active metabolite is largely responsible for the therapeutic effects and some of the adverse reactions associated with this compound administration.[5][6] This guide will therefore consider the pharmacological properties of both this compound and methylergometrine to provide a complete picture of its in vivo activity.

Mechanism of Action

This compound's primary mechanism of action is the modulation of the serotonin receptor system. It exhibits a complex profile of both antagonistic and agonistic activity at various 5-HT receptor subtypes.[2][3] The prevailing understanding is that this compound itself is a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, while its metabolite, methylergometrine, is a potent agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1]

The prophylactic effect of this compound in migraine is thought to be mediated by its antagonism of 5-HT2B receptors, which may prevent the vasodilation and neurogenic inflammation associated with migraine attacks.[1] Conversely, the agonism of its metabolite, methylergometrine, at 5-HT1B/1D receptors is believed to contribute to the acute anti-migraine effects by causing vasoconstriction of cranial blood vessels.[1]

The serious fibrotic side effects of long-term this compound use are strongly linked to the agonist activity of its metabolite, methylergometrine, at the 5-HT2B receptor.[1] Activation of this receptor on cardiac valve fibroblasts can lead to mitogenesis and subsequent valvular heart disease.

Prodrug Activation

This compound undergoes extensive first-pass metabolism in the liver, where it is N-demethylated to form methylergometrine.[5][7] This metabolic conversion is crucial to its pharmacological activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. Methylergometrine, an active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylergometrine antagonizes 5 HT in the temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methysergide: A Technical Guide to its Function as a 5-HT Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of methysergide, a semi-synthetic ergot alkaloid, with a primary focus on its antagonist activity at serotonin (5-HT) receptors. Historically utilized for migraine prophylaxis, this compound's complex pharmacology, characterized by a mixed profile of antagonism and agonism across various 5-HT receptor subtypes, makes it a significant compound of study. This document details its receptor interaction profile, quantitative pharmacological data, key experimental methodologies for its characterization, and the associated intracellular signaling pathways.

Pharmacological Profile at Serotonin (5-HT) Receptors

This compound is a non-selective serotonergic agent that interacts with multiple 5-HT receptor subtypes.[1][2] It is most prominently characterized as a potent antagonist at the 5-HT2 receptor family.[1][2][3] However, its clinical effects and side-effect profile are also dictated by its agonist activity at 5-HT1 receptors and the pharmacological actions of its primary, active metabolite, methylergometrine.[3][4]

-

5-HT2 Receptor Family (Antagonism): this compound demonstrates potent antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3][4] Its antagonism of 5-HT on vascular smooth muscle is a key aspect of its mechanism.[3][5] The blockade of 5-HT2B and 5-HT2C receptors is considered desirable for its efficacy in migraine prevention.[4] It is crucial to note that the major metabolite, methylergometrine, is a potent agonist at the 5-HT2B receptor, an action strongly associated with the risk of drug-induced cardiac valvulopathy and fibrosis observed after long-term use.[4][6]

-

5-HT1 Receptor Family (Agonism): In contrast to its effects on the 5-HT2 family, this compound functions as an agonist or partial agonist at several 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1F, and as a partial agonist at the 5-HT1D receptor.[3][4][7] This agonist activity, particularly at 5-HT1B/1D receptors, is thought to contribute to its therapeutic effects in migraine by constricting dilated cranial blood vessels.[3]

-

Other 5-HT Receptors: this compound is also a potent antagonist at the 5-HT7 receptor.[3]

Quantitative Pharmacological Data

The following table summarizes the binding affinity (Ki) and functional antagonist potency (IC50) of this compound at various human serotonin receptor subtypes. This data is compiled from in vitro pharmacology studies.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| 5-HT2A | Radioligand Binding | Ki | 1.1 | [8] |

| 5-HT2B | Radioligand Binding | Ki | 0.36 | [8] |

| Functional Antagonism (Calcium Flux) | IC50 | 2.4 | [6] | |

| 5-HT2C | Radioligand Binding | Ki | 1.0 | [8] |

| 5-HT1A | Radioligand Binding | Ki | 25.1 | [8] |

| 5-HT1B | Radioligand Binding | Ki | 19.9 | [8] |

| 5-HT1D | Radioligand Binding | Ki | 15.8 | [8] |

| 5-HT6 | Radioligand Binding | Ki | 5.0 | [8] |

| 5-HT7 | Radioligand Binding | Ki | 3.1 | [8] |

Key Experimental Protocols

The characterization of this compound's activity at 5-HT receptors relies on standardized in vitro assays. The following sections detail the general methodologies for two primary types of experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure antagonist potency (IC50).

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target 5-HT receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO-K1) stably expressing the human 5-HT receptor subtype of interest.[10]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]Ketanserin for 5-HT2A receptors).[11]

-

Test Compound: this compound, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate all specific binding sites.

-

Assay Buffer: Typically contains Tris-HCl and MgCl2 at a physiological pH.[12]

-

Filtration Apparatus: A cell harvester and glass fiber filter plates (e.g., GF/C) to separate bound from free radioligand.[11]

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Preparation: Pre-treat glass fiber filter plates with a substance like polyethyleneimine to reduce non-specific binding.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of this compound.[11] Include wells for "total binding" (no competitor) and "non-specific binding" (saturating concentration of an unlabeled ligand).[11]

-

Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the retained radioactivity in counts per minute (CPM) using a microplate scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific CPM from total CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).[10][11]

-

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist. For Gq-coupled receptors like the 5-HT2 family, agonist activation leads to a measurable increase in intracellular calcium.[13][14][15]

Objective: To determine the inhibitory concentration (IC50) of this compound against agonist-stimulated calcium mobilization via a 5-HT2 receptor.

Materials:

-

Cell Line: A cell line (e.g., HEK293, CHO-K1) stably expressing the target 5-HT2 receptor.[10]

-

Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.[10]

-

Agonist: Serotonin (5-HT) or another suitable agonist.

-

Test Compound: this compound, dissolved and serially diluted.

-

Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

-

Plate Reader: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the cells into the microplates and grow to near-confluency.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Compound Pre-incubation: Wash the cells and add various concentrations of this compound (or vehicle control). Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[10]

-

Agonist Stimulation & Detection: Place the plate in the fluorescence reader. Initiate reading to establish a baseline fluorescence. Inject a pre-determined concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) into the wells and continue to measure the change in fluorescence intensity over time.[10]

-

Data Analysis:

-

The agonist-induced increase in fluorescence represents the functional response.

-

Calculate the percentage of inhibition of the agonist response at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.[10]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with the 5-HT receptors at which this compound has its most prominent effects.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. JaypeeDigital | 5-Hydroxytryptamine, its Antagonists and Drug Therapy of Migraine [jaypeedigital.com]

- 3. ihs-headache.org [ihs-headache.org]

- 4. neurology.org [neurology.org]

- 5. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 13. innoprot.com [innoprot.com]

- 14. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

The Rise and Fall of a Migraine Pioneer: A Technical History of Methysergide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the understanding of migraine pathophysiology was in its nascent stages, largely dominated by vascular theories. The discovery and investigation of serotonin (5-hydroxytryptamine, 5-HT) opened a new frontier in neuroscience and provided a crucial link to the puzzle of migraine. It was within this context that methysergide, a semi-synthetic ergot alkaloid, emerged as the first truly effective prophylactic treatment for migraine, fundamentally shaping the course of migraine research and drug development for decades to come. This technical guide provides a comprehensive historical account of this compound's journey, from its rational design based on the serotonin theory of migraine to its eventual decline due to safety concerns, offering valuable insights for today's researchers and drug developers.

The Serotonin Theory of Migraine and the Genesis of this compound

The story of this compound is intrinsically linked to the "serotonin theory of migraine." In the late 1940s and 1950s, researchers like Harold Wolff proposed that migraine pain stemmed from the dilation of extracranial blood vessels.[1] Simultaneously, serotonin was isolated in 1948 and identified as a potent vasoconstrictor.[1] This led to the hypothesis that a deficiency or dysregulation of serotonin could be a key factor in the development of migraine attacks.

Building on this, Italian neurologist Federigo Sicuteri was a key proponent of the idea that migraine could be an expression of a central serotonin deficiency.[1] This theoretical framework spurred the search for a potent and selective serotonin antagonist.[1] Synthesized from lysergic acid, this compound was developed by adding a methyl group and a butanolamid group, resulting in a compound with high affinity for serotonin receptors.[1] In 1959, Sicuteri introduced this compound as a preventive drug for migraine, marking a significant milestone in the management of this debilitating condition.[1][2]

Mechanism of Action: An Evolving Understanding

Initially, this compound's efficacy was attributed to its potent 5-HT receptor antagonism.[3] It was believed to counteract the presumed vasodilatory effects of serotonin depletion during a migraine attack. However, this view has evolved significantly over time. It is now understood that this compound is a prodrug, with much of its therapeutic effect mediated by its active metabolite, methylergometrine.[1]

Pharmacokinetic studies have shown that after oral administration, this compound has a low bioavailability of about 13% due to extensive first-pass metabolism into methylergometrine.[4] The plasma concentrations of methylergometrine are approximately ten times higher than those of the parent drug.[2]

The receptor pharmacology of both compounds is complex, involving interactions with multiple serotonin receptor subtypes:

-

This compound: Acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5] It also exhibits agonist activity at 5-HT1A receptors.[6]

-

Methylergometrine: In contrast to its precursor, methylergometrine is a potent agonist at 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor. It is also a more potent agonist than this compound at 5-HT1B and 5-HT1D receptors.[2]

The prophylactic effect in migraine is now thought to be primarily due to the agonistic activity of methylergometrine at 5-HT1B/1D receptors, which are located on cranial blood vessels and trigeminal nerve endings. Agonism at these receptors is believed to cause vasoconstriction of dilated intracranial arteries and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby preventing the cascade of events that lead to migraine pain.[2][4]

Signaling Pathways

The therapeutic and adverse effects of this compound and its metabolite can be understood through their interactions with distinct signaling pathways.

Clinical Efficacy and Dosage

Numerous clinical trials conducted in the 1960s and beyond demonstrated the significant efficacy of this compound in the prophylactic treatment of migraine.

| Clinical Trial Data on this compound for Migraine Prophylaxis | |||||

| Study | Year | Number of Patients | Dosage | Efficacy (Excellent/Good Response or ≥50% Reduction in Headache Frequency) | Side Effect Incidence |

| Sicuteri[7] | 1959 | 18 | Not specified | 61% (11/18) showed marked improvement | Not detailed |

| Lloyd-Smith & McNaughton[8][9] | 1963 | 87 | Not specified | 50.6% (Excellent or Good results) | 34.2% |

| Graham[10] | 1964 | 500 | Varied, often >8mg/day for some side effects | Not specified in this format | Peripheral edema (10%), Weight gain (10%), Peripheral arterial insufficiency (7%) |

| Curran & Lance[11] | 1964 | 320 | Started at 6mg/day, then reduced | 63% (202/320) improved | 20% discontinued due to side effects |

| Pedersen & Møller[12] | 1966 | 60 | 6mg/day | 57% (34/60) had ≥50% reduction in headache frequency | Not detailed |

Dosage and Administration: The typical oral dosage of this compound for migraine prophylaxis was 4 to 8 mg daily, administered in divided doses with meals.[13] Due to the risk of fibrotic complications, it was recommended that treatment be interrupted for 3 to 4 weeks after every 6-month course.[13]

The Shadow of Fibrosis: A Serious Adverse Effect

Despite its clinical success, the long-term use of this compound was marred by the discovery of a rare but serious side effect: drug-induced fibrosis. In 1964, just five years after its introduction, reports emerged linking chronic this compound intake to retroperitoneal fibrosis, a condition characterized by the development of fibrous tissue in the retroperitoneal space, which can obstruct the ureters and other abdominal structures.[1][2] Subsequent reports also described fibrosis in other locations, including the pleura, lungs, and heart valves (cardiac valvulopathy).[5][14]

The incidence of retroperitoneal fibrosis in patients treated with this compound is estimated to be around 1 in 5,000.[3][6] While uncommon, the severity of this complication led to a significant decline in its use.[2]

The Molecular Basis of this compound-Induced Fibrosis

The fibrotic side effects of this compound are now understood to be mediated by its active metabolite, methylergometrine, through the activation of 5-HT2B receptors on fibroblasts.

Activation of the 5-HT2B receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of the Transforming Growth Factor-beta (TGF-β) pathway.[15] TGF-β is a potent pro-fibrotic cytokine that stimulates the proliferation and differentiation of fibroblasts into myofibroblasts. These activated cells then excessively deposit extracellular matrix components, such as collagen, leading to the formation of fibrotic tissue.

Experimental Protocols: A Glimpse into the Research

Radioligand Binding Assays

These assays were crucial for determining the affinity of this compound and methylergometrine for various serotonin receptors.

Principle: To quantify the binding of a radiolabeled ligand to its receptor.

General Protocol Outline:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., ³H-serotonin or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound (this compound or methylergometrine).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

In Vivo Vasoconstriction Models

Animal models were used to investigate the vascular effects of this compound.

Principle: To measure changes in blood flow or vascular resistance in a specific vascular bed in response to drug administration.

General Protocol Outline (e.g., Dog Forelimb Model):

-

Animal Preparation: Anesthetize the animal (e.g., a dog) and surgically expose the relevant artery (e.g., femoral or carotid artery).

-

Instrumentation: Cannulate the artery to measure blood pressure and/or use a flow probe to measure blood flow.

-

Drug Administration: Administer this compound intravenously or intra-arterially at various doses.

-

Measurement: Record changes in blood pressure and blood flow.

-

Data Analysis: Calculate vascular resistance and analyze the dose-response relationship. In some experiments, sympathetic nerves were stimulated to assess the drug's effect on neurogenic vasoconstriction.[16]

Decline and Legacy

The serious risk of fibrosis led to a significant decline in the use of this compound, and it was eventually withdrawn from the market in the United States and Canada.[2] However, its impact on migraine research is undeniable.

The investigation into this compound's mechanism of action, particularly the work by Saxena in the 1970s and 1980s identifying its selective vasoconstrictor effect in the carotid bed mediated by an "atypical" serotonin receptor, provided a crucial incentive for the development of the triptans.[1] These selective 5-HT1B/1D receptor agonists revolutionized the acute treatment of migraine.

Furthermore, the unfortunate story of this compound-induced fibrosis has provided invaluable lessons for drug safety and development. The identification of the 5-HT2B receptor as the culprit has led to routine screening of new drug candidates for activity at this receptor to avoid similar adverse outcomes.

Conclusion

This compound holds a unique and paradoxical place in the history of migraine research. It was a groundbreaking therapy that provided relief to countless patients and validated the serotonin theory of migraine. Its complex pharmacology and the eventual discovery of its serious side effects not only led to its own demise but also paved the way for the development of safer and more targeted migraine treatments. The story of this compound serves as a powerful reminder of the intricate balance between efficacy and safety in drug development and the importance of a deep understanding of molecular mechanisms. For researchers and scientists today, the history of this compound remains a rich source of knowledge and a cautionary tale that continues to inform the quest for better and safer therapies for migraine.

References

- 1. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ihs-headache.org [ihs-headache.org]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Drug-induced retroperitoneal fibrosis: short aetiopathogenetic note, from the past times of ergot-derivatives large use to currently applied bio-pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. This compound (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL [pubmed.ncbi.nlm.nih.gov]

- 10. This compound FOR PREVENTION OF HEADACHE; EXPERIENCE IN FIVE HUNDRED PATIENTS OVER THREE YEARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CLINICAL TRIAL OF this compound AND OTHER PREPARATIONS IN THE MANAGEMENT OF MIGRAINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence Table 8, Efficacy of Methysergide12 - Drug Treatments for the Prevention of Migraine Headache - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. This compound-induced valvular heart disease: a report of 2 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antagonism by this compound of neurogenic vasoconstriction in the dog forelimb - PubMed [pubmed.ncbi.nlm.nih.gov]

Methysergide: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methysergide, a semi-synthetic ergot alkaloid, has a rich history in the prophylactic treatment of migraine and cluster headaches. Its complex chemical structure and pharmacological profile, characterized by its interaction with serotonin receptors, have made it a subject of significant scientific interest. This technical guide provides an in-depth overview of the chemical structure of this compound, a detailed account of its chemical synthesis from lysergic acid, and an exploration of its mechanism of action through key signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental protocols are detailed to facilitate reproducibility. Visual diagrams of the synthesis workflow and signaling pathways are provided to enhance understanding.

Chemical Structure and Properties

This compound is a derivative of lysergic acid, belonging to the ergoline family of alkaloids.[1] Its chemical structure is characterized by a tetracyclic ergoline ring system, with key substitutions that are crucial for its biological activity.

The IUPAC name for this compound is (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide.[2] It is structurally related to other lysergamides, such as lysergic acid diethylamide (LSD).[3] this compound is a chiral molecule with three stereocenters.[4]

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇N₃O₂ | [2] |

| Molecular Weight | 353.46 g/mol | [2] |

| CAS Number | 361-37-5 | [1] |

| IUPAC Name | (6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | [2] |

| Stereochemistry | (6aR,9R) at the ergoline core and (2S) at the butanolamide side chain | [2] |

Spectroscopic Data Summary

| Technique | Key Data Points | Source |

| Mass Spectrometry (EI) | Molecular Ion (M+) at m/z 353 | [1] |

| ¹H NMR | Data not fully available in searched literature. | |

| ¹³C NMR | Data not fully available in searched literature. | |

| Infrared Spectroscopy | Data not fully available in searched literature. |

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that starts from lysergic acid, which can be obtained through fermentation of Claviceps purpurea or total synthesis.[5] The synthesis involves two primary transformations: N-methylation of the indole nitrogen and amide bond formation with (S)-2-aminobutanol.[6]

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound from lysergic acid.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound, compiled from general procedures for N-methylation of indoles and amide bond formation with lysergic acid derivatives.

Step 1: N-Methylation of Lysergic Acid

-

Objective: To introduce a methyl group at the N1 position of the indole ring of lysergic acid.

-

Reagents and Materials:

-

Lysergic acid

-

Methyl iodide (CH₃I)

-

Strong base (e.g., sodium hydride (NaH) or potassium hydroxide (KOH))

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

-

Reaction vessel, stirring apparatus, and equipment for working under inert atmosphere.

-

-

Procedure:

-

Suspend lysergic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Carefully add the strong base portion-wise to deprotonate the indole nitrogen.

-

Allow the mixture to stir for a specified time to ensure complete deprotonation.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-lysergic acid.

-

Purify the product by column chromatography or recrystallization.

-

Step 2: Amide Formation with (S)-2-Aminobutanol

-

Objective: To form an amide bond between the carboxylic acid of 1-methyl-lysergic acid and (S)-2-aminobutanol. This is typically achieved via an activated carboxylic acid derivative.

-

Reagents and Materials:

-

1-Methyl-lysergic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for acyl chloride formation, or another peptide coupling reagent.

-

(S)-2-aminobutanol

-

Anhydrous, non-protic solvent (e.g., dichloromethane (DCM) or THF)

-

A non-nucleophilic base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Reaction vessel and standard laboratory glassware.

-

-

Procedure (via Acyl Chloride):

-

Dissolve 1-methyl-lysergic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add a slight excess of thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for a designated period to form the acyl chloride.

-

In a separate flask, dissolve (S)-2-aminobutanol and the non-nucleophilic base in the same anhydrous solvent.

-

Slowly add the solution of the acyl chloride to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

-

| Parameter | Step 1: N-Methylation | Step 2: Amide Coupling |

| Typical Reagents | Lysergic acid, CH₃I, NaH | 1-Methyl-lysergic acid, SOCl₂, (S)-2-aminobutanol, Et₃N |

| Solvent | DMF or THF | DCM or THF |

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | Several hours | Several hours |

| Yield | Not explicitly found in literature | Not explicitly found in literature |

Signaling Pathways and Mechanism of Action

This compound's therapeutic and adverse effects are mediated through its complex interactions with multiple serotonin (5-HT) receptors. It acts as an antagonist at 5-HT₂ receptors (specifically 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C) and a partial agonist at 5-HT₁ receptors.[3] Furthermore, this compound is a prodrug that is metabolized in the liver to methylergometrine, which is a more potent and less selective serotonin receptor agonist.[6]

Serotonin Receptor Signaling

Caption: Overview of this compound's and its metabolite's actions on 5-HT1 and 5-HT2 receptors.

G-Protein and β-Arrestin Pathways

The interaction of this compound and its metabolite with 5-HT receptors initiates intracellular signaling cascades mediated by G-proteins and β-arrestins.

-

5-HT₁ Receptor Agonism: As a partial agonist at 5-HT₁ receptors, this compound activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is thought to contribute to its therapeutic effect in migraine by causing vasoconstriction of dilated cranial blood vessels.

-

5-HT₂ Receptor Antagonism: this compound's antagonism at 5-HT₂ₐ and 5-HT₂C receptors blocks the action of serotonin. These receptors are coupled to Gq/11 G-proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this pathway, this compound prevents serotonin-induced vasoconstriction and platelet aggregation.[7]

-

β-Arrestin Signaling: G-protein-coupled receptors, including serotonin receptors, can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[8] The specific role of β-arrestin signaling in the therapeutic and adverse effects of this compound is an area of ongoing research.

Caption: A conceptual diagram illustrating the dual signaling potential of 5-HT receptors upon ligand binding.

Conclusion

This compound remains a significant molecule in the study of migraine pathophysiology and serotonin receptor pharmacology. Its synthesis from readily available lysergic acid highlights the power of semi-synthetic modifications to tune the biological activity of natural products. A thorough understanding of its chemical structure, synthesis, and complex signaling mechanisms is essential for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of primary headache disorders. Further research into the specific downstream signaling pathways, particularly the role of β-arrestin, will likely provide deeper insights into both its therapeutic actions and its potential for adverse effects.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 6. History of this compound in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of the peripheral 5-HT 2A receptor to mechanical hyperalgesia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

Methysergide's Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methysergide, a semi-synthetic ergot alkaloid, has a complex pharmacological profile characterized by its interaction with multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. Historically used in the prophylaxis of migraine and cluster headaches, its clinical application has been limited by side effects, including retroperitoneal fibrosis. Understanding its affinity and functional activity at various 5-HT receptors is crucial for elucidating its therapeutic mechanisms and adverse effects, and for guiding the development of more selective therapeutic agents. This technical guide provides an in-depth overview of this compound's interaction with serotonin receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways. This compound is known to act as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, and as a partial agonist at 5-HT1B receptors.[1] It also demonstrates agonist activity at 5-HT1 receptors.[2]

Data Presentation: Quantitative Affinity and Functional Activity

The following tables summarize the binding affinity (Ki, pKi, IC50) and functional activity (EC50, Emax) of this compound for various human serotonin receptor subtypes.

Table 1: this compound Binding Affinity for Human 5-HT Receptor Subtypes

| Receptor Subtype | Parameter | Value | Ligand (for IC50) | Source |

| 5-HT1A | pKi | 7.5 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT1B | pKi | 7.7 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT2A | pKi | 8.42 | - | IUPHAR/BPS Guide to PHARMACOLOGY[3] |

| Ki | 3.83 nM | - | IUPHAR/BPS Guide to PHARMACOLOGY[3] | |

| pIC50 | 7.89 | [3H] Ketanserin | IUPHAR/BPS Guide to PHARMACOLOGY[3] | |

| IC50 | 13 nM | [3H] Ketanserin | IUPHAR/BPS Guide to PHARMACOLOGY[3] | |

| 5-HT2B | IC50 | 2.4 nM | 5-HT | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4] |

| 5-HT2C | pKi | 7.9 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT5A | pKi | 7.4 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT6 | pKi | 6.8 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

| 5-HT7 | pKi | 7.3 | - | IUPHAR/BPS Guide to PHARMACOLOGY |

Table 2: this compound Functional Activity at Human 5-HT Receptor Subtypes

| Receptor Subtype | Parameter | Value | Assay Type | Source |

| 5-HT2B | EC50 | No agonist activity detected | Gq-mediated calcium flux | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4][5] |

| 5-HT2B (A225G5.46 mutant) | EC50 | 12 nM | Gq-mediated calcium flux | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4] |

| 5-HT2B (A225G5.46 mutant) | Emax | 54% | Gq-mediated calcium flux | Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism[4] |

Experimental Protocols

The quantitative data presented above are derived from various in vitro experimental procedures. The following sections detail the general methodologies employed in these key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor.[6] These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to the target receptor.

Objective: To determine the binding affinity (Ki, pKi, IC50) of this compound for specific 5-HT receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) are cultured to confluency.

-

Cells are harvested, and the cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The cell suspension is homogenized using a Dounce homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes.

-

The supernatant is discarded, and the membrane pellet is washed and resuspended in a suitable binding buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

The assay is typically set up in a 96-well plate format in triplicate.

-

Total Binding: Wells contain the cell membrane preparation and a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors) at a concentration close to its dissociation constant (Kd).

-

Non-specific Binding (NSB): Wells contain the cell membrane preparation, the radioligand, and a high concentration of a known non-labeled antagonist for the receptor to saturate the specific binding sites.

-

Competitive Binding: Wells contain the cell membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

The plate is incubated at room temperature for a specific period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The dried filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

-

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. This allows for the characterization of ligands as agonists, antagonists, or inverse agonists.

Objective: To determine the functional activity (EC50, Emax) of this compound at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

General Protocol:

-

Cell Culture and Dye Loading:

-

Cells expressing the target 5-HT receptor are plated in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Varying concentrations of this compound are added to the wells.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

The EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response) are determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve. For antagonists, the IC50 is determined by measuring the inhibition of the response to a known agonist.

-

Objective: To assess the agonist or antagonist activity of this compound at Gi/o-coupled 5-HT1A receptors by measuring the activation of GIRK channels.

General Protocol:

-

Cell Preparation:

-

Neurons expressing endogenous 5-HT1A receptors or cell lines co-expressing recombinant human 5-HT1A receptors and GIRK channel subunits are used.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on the prepared cells.

-

The membrane potential is held at a specific voltage.

-

This compound is applied to the cell via perfusion.

-

-

Data Acquisition and Analysis:

-

Activation of 5-HT1A receptors by an agonist leads to the opening of GIRK channels, resulting in an outward potassium current and hyperpolarization of the cell membrane.[7][8]

-

The magnitude of the current is measured at different concentrations of this compound to generate a dose-response curve.

-

The EC50 and Emax are calculated from this curve to determine the potency and efficacy of this compound as an agonist. To test for antagonism, the ability of this compound to block the current induced by a known 5-HT1A agonist is measured.

-

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

References

- 1. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT1A receptor-mediated activation of G-protein-gated inwardly rectifying K+ current in rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1A receptor-mediated activation of a G-protein-coupled inwardly rectifying K+ current in rat medial preoptic area neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Methysergide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methysergide, an ergoline derivative, holds a significant place in the history of migraine therapeutics as one of the first effective prophylactic treatments. Its development in the mid-20th century marked a pivotal step in understanding the role of serotonin in the pathophysiology of migraine. This technical guide provides an in-depth overview of the discovery, mechanism of action, clinical development, and eventual decline in the use of this compound, with a focus on the scientific data and experimental methodologies that defined its trajectory.

Discovery and Synthesis

The journey of this compound began with the exploration of ergot alkaloids, compounds produced by the fungus Claviceps purpurea. Following the isolation of serotonin in 1948 and the growing interest in its physiological effects, researchers sought to develop antagonists to probe its function.[1] this compound was synthesized from lysergic acid, the backbone of many ergot alkaloids. The synthesis involves the addition of a methyl group and a butanolamide group to the lysergic acid structure.[1][2] This modification resulted in a compound with potent anti-serotonergic properties.[1] The development was largely driven by the hypothesis that serotonin played a crucial role in the vascular changes associated with migraine headaches.[1]

Mechanism of Action: A Complex Serotonergic Profile

This compound's pharmacological activity is characterized by its complex interactions with multiple serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. It is not a simple antagonist but rather exhibits a mixed agonist/antagonist profile.[2][3]

Receptor Binding and Functional Activity:

This compound's primary mechanism of action is centered on its effects on the 5-HT₂ receptor family, particularly its antagonist activity at 5-HT₂B and 5-HT₂C receptors.[4] Antagonism of 5-HT₂B receptors, in particular, is thought to contribute to its migraine-preventive effects.[4]

However, the pharmacology of this compound is complicated by its in vivo metabolism. This compound is a prodrug that is rapidly converted to its major active metabolite, methylergometrine.[5] Methylergometrine has a distinct and more potent receptor activity profile, acting as a potent agonist at 5-HT₂A and 5-HT₂B receptors and a partial agonist at 5-HT₂C receptors.[4] This potent agonism at the 5-HT₂B receptor is now believed to be the primary driver of the serious fibrotic side effects associated with long-term this compound use.[4]

Furthermore, both this compound and methylergometrine exhibit agonist activity at 5-HT₁A, 5-HT₁B, and 5-HT₁F receptors, and partial agonist activity at the 5-HT₁D receptor.[4] The agonism at 5-HT₁B/₁D receptors likely contributes to the vasoconstrictive effects observed with this compound, a property shared with other anti-migraine drugs like the triptans.[6]

Clinical Development and Efficacy

This compound was introduced for the prophylactic treatment of migraine and cluster headaches in 1959 by Sicuteri.[1][2] Early clinical trials demonstrated its efficacy in reducing the frequency and severity of migraine attacks.

A 30-month clinical trial involving 87 patients with frequent and severe common, classical, or cluster migraines reported that 50.6% of patients experienced "excellent" or "good" results.[7] Other studies reported even higher success rates, with one investigator noting improvement in 79% of patients with common migraine and 90% with cluster headache.[7] However, the drug was not effective for acute migraine attacks.[8]

Adverse Effects and Decline in Use

The promising efficacy of this compound was soon overshadowed by the discovery of serious, and sometimes irreversible, adverse effects. Approximately five years after its introduction, reports of retroperitoneal fibrosis began to emerge with chronic use.[1][2] This condition involves the development of fibrous tissue in the retroperitoneal space, which can obstruct the ureters and major blood vessels. The incidence of this compound-induced fibrotic complications, including pleuropulmonary and cardiac valve fibrosis, was estimated to be around 1 in 5,000 patients.[3]

The discovery of these severe side effects led to a significant decline in the use of this compound.[1] Regulatory agencies issued warnings, and its use became restricted to severe, refractory cases under strict medical supervision, including mandatory drug-free intervals of 3-4 weeks after every 6-month course of treatment to mitigate the risk of fibrosis.[9] The development of newer, safer migraine prophylactics further contributed to its diminished role in clinical practice.

Data Presentation

Table 1: Receptor Binding and Functional Activity of this compound and Methylergometrine

| Receptor Subtype | This compound Activity | Methylergometrine Activity |

| 5-HT₁A | Agonist | Agonist (more potent) |

| 5-HT₁B | Agonist | Agonist (more potent) |

| 5-HT₁D | Partial Agonist | Partial Agonist (more potent) |

| 5-HT₁F | Agonist | Agonist (more potent) |

| 5-HT₂A | Agonist | Potent Agonist |

| 5-HT₂B | Antagonist | Potent Agonist |

| 5-HT₂C | Antagonist | Potent Partial Agonist |

| Source: Data synthesized from a 2021 study by Xoc Pharmaceuticals.[4] |

Table 2: Summary of Early Clinical Trial Efficacy Data for this compound in Migraine Prophylaxis

| Study (Year) | Number of Patients | Duration | Key Efficacy Finding | Side Effect Rate | Discontinuation Rate due to Side Effects |

| Lloyd-Smith & McNaughton (1963) | 87 | 30 months | 50.6% with "excellent" or "good" results | 34.2% | 10.4% |

| Friedman (as cited in Lloyd-Smith & McNaughton, 1963) | Not specified | Not specified | 79% improvement in common migraine; 90% in cluster migraine | Not specified | Not specified |

| Source: Lloyd-Smith DL, McNaughton FL. This compound (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL. Can Med Assoc J. 1963;89(24):1221-1223.[7] |

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific serotonin receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-LSD for 5-HT₆ receptors).[10]

-

Test compound (this compound) at various concentrations.

-

Non-labeled competing ligand for determining non-specific binding (e.g., Methiothepin for 5-HT₆).[10]

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

-

96-well microplates.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer to a specific protein concentration.[1]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a known concentration of the radiolabeled ligand and the cell membrane suspension to the wells.

-

Non-specific Binding: Add the radiolabeled ligand, the cell membrane suspension, and a high concentration of the non-labeled competing ligand.

-

Competition Binding: Add the radiolabeled ligand, the cell membrane suspension, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vitro Vasoconstriction Assay

Objective: To assess the vasoconstrictor or vasodilator effects of a compound on isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rat tail artery or canine carotid artery).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.